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Zusammenfassung: Dieses Dokument beschreibt die detaillierten Protokolle und

Prozessparameter für die Herstellung von Verbundsicherheitsglas (VSG) unter Verwendung

von Polyvinylbutyral (PVB)-Zwischenschichten. Die beschriebenen Verfahren umfassen die

Glasvorbereitung, die Handhabung der PVB-Folie, den Schichtaufbau (Lay-Up), den

Vorverbundprozess und den abschließenden Autoklavzyklus. Alle quantitativen Daten sind in

Tabellen zusammengefasst, um einen klaren Vergleich der kritischen Prozessparameter zu

ermöglichen. Zusätzlich werden die Prozessabläufe und logischen Zusammenhänge mithilfe

von Graphviz-Diagrammen visualisiert, um ein umfassendes Verständnis des

Herstellungsprozesses zu gewährleisten.

Einleitung
Verbundsicherheitsglas (VSG) ist ein Verbundwerkstoff, der aus mindestens zwei Glasscheiben

besteht, die durch eine reißfeste und elastische Polymerfolie, typischerweise Polyvinylbutyral

(PVB), fest miteinander verbunden sind. Im Falle eines Bruchs haften die Glassplitter an der

PVB-Zwischenschicht, wodurch das Verletzungsrisiko erheblich reduziert wird. Der

Herstellungsprozess ist ein mehrstufiges Verfahren, das präzise kontrollierte Bedingungen

erfordert, um eine qualitativ hochwertige, blasenfreie und dauerhafte Verbindung zwischen

Glas und Folie zu gewährleisten. Die kritischen Phasen umfassen die Reinigung der

Glasoberflächen, die Konditionierung und das Auflegen der PVB-Folie in einer reinen
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Umgebung, das Entfernen eingeschlossener Luft in einem Vorverbundprozess und die

endgültige Verklebung unter hohem Druck und hoher Temperatur in einem Autoklaven.

Materialien und Ausrüstung
Material / Ausrüstung Spezifikation / Kritische Parameter

Glas
Floatglas, thermisch vorgespanntes Glas (ESG,

TVG)

Zwischenschicht
Polyvinylbutyral (PVB)-Folie (z.B. Trosifol®,

Saflex®)

Reinigungsmittel Vollentsalztes (VE) Wasser

Waschanlage
Industrielle Glaswaschmaschine mit Bürsten

und Trocknungszone

Lay-Up Bereich Klimatisierter Reinraum

Vorverbundanlage
Walzenlaminator (Nip-Roller) oder Vakuumsack-

System

Laminieranlage Autoklav (Druckbehälter)

Messgeräte
Thermometer, Manometer, Hygrometer,

Leitfähigkeitsmessgerät

Experimentelle Protokolle
Die Herstellung von VSG lässt sich in die folgenden Kernprozesse unterteilen:

Protokoll 3.1: Glasvorbereitung (Zuschnitt und
Reinigung)

Zuschnitt: Die Glasscheiben werden gemäß den erforderlichen Abmessungen zugeschnitten.

Die Kanten werden bearbeitet (z.B. geschliffen oder poliert), um Spannungskonzentrationen

zu minimieren.

Reinigung: Die zugeschnittenen Glasscheiben werden in eine industrielle Waschanlage

überführt.
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Vorwäsche: Entfernung von groben Partikeln und Trennmitteln.

Hauptwäsche: Gründliche Reinigung mit rotierenden Bürsten und vollentsalztem (VE)

Wasser.

Spülung: Abspülen der Scheiben mit VE-Wasser, um alle Reinigungsmittelrückstände zu

entfernen.

Trocknung: Vollständige Trocknung der Glasoberflächen mittels Luftmessern, um

Wasserflecken und Kontaminationen zu verhindern.

Qualitätskontrolle: Visuelle Inspektion der gereinigten Scheiben auf Sauberkeit und

Defektfreiheit vor dem Transfer in den Reinraum.

Parameter der Glasreinigung Sollwert

Wasserqualität Vollentsalztes (VE) Wasser

Leitfähigkeit des VE-Wassers < 15 µS/cm

Wassertemperatur Raumtemperatur

Zustand nach Trocknung Absolut rückstands- und schlierenfrei

Protokoll 3.2: PVB-Folienhandling und Lay-Up
Konditionierung: Die PVB-Folienrollen werden mindestens 2-3 Tage vor der Verarbeitung im

klimatisierten Reinraum akklimatisiert, um die optimale Verarbeitungstemperatur und den

optimalen Feuchtigkeitsgehalt zu erreichen.[1] PVB ist hygroskopisch und der

Feuchtigkeitsgehalt ist entscheidend für die Adhäsion.

Zuschnitt der Folie: Die PVB-Folie wird so zugeschnitten, dass sie an den Kanten leicht über

die Glasabmessungen hinausragt (ca. 5-20 mm), um eine vollständige Abdeckung zu

gewährleisten.[1]

Lay-Up (Schichtaufbau): Dieser Prozess findet in einem streng kontrollierten Reinraum statt,

um den Einschluss von Staub und Fasern zu verhindern.

Die erste Glasscheibe wird auf einer sauberen, ebenen Fläche positioniert.
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Die zugeschnittene PVB-Folie wird sorgfältig auf der Glasoberfläche platziert, wobei

Falten und Lufteinschlüsse vermieden werden.

Die zweite Glasscheibe wird präzise auf die PVB-Folie gelegt, um das Glas-Folie-Glas-

Sandwich zu vervollständigen.

Parameter für Reinraum und PVB-Folie Sollwert

Reinraumklasse (typisch) ISO-Klasse 7 oder 8 (gemäß ISO 14644-1)[2]

Temperatur im Reinraum 20 ± 3 °C[1]

Relative Luftfeuchtigkeit 23 ± 3 %[1]

Optimaler Feuchtigkeitsgehalt der PVB-Folie 0,4 - 0,5 %

Protokoll 3.3: Vorverbund (Entlüftung)
Ziel des Vorverbunds ist es, die Luft zwischen den Schichten zu entfernen und eine vorläufige

Haftung zu erzeugen, die ein Verrutschen der Schichten verhindert und das Sandwich für den

Autoklavprozess versiegelt.

Methode A: Walzenlaminator (Nip-Roller)

Das Glas-Sandwich wird durch eine Heizzone auf einem Förderband transportiert, um das

Glas und die PVB-Folie zu erwärmen.

Unmittelbar danach durchläuft das erwärmte Sandwich ein oder mehrere Paare von

gummierten Presswalzen (Nip-Rollers).

Der Druck der Walzen presst die verbleibende Luft von der Mitte zu den Rändern hin aus.

Oft wird dieser Prozess in zwei Stufen mit unterschiedlichen Temperaturen wiederholt, um

eine optimale Entlüftung und Kantenversiegelung zu erreichen.
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Typische Parameter für den
Walzenvorverbund

Sollwert

Oberflächentemperatur Glas (Stufe 1) ca. 35 °C

Oberflächentemperatur Glas (Stufe 2) 60 - 70 °C

Walzendruck
Ausreichend, um Luft zu verdrängen (spezifisch

für Anlage)

Prozessgeschwindigkeit Anlagen- und produktspezifisch

Methode B: Vakuumsackverfahren

Das Glas-Sandwich wird in einen hitzebeständigen Vakuumsack gelegt.

Der Sack wird versiegelt und eine Vakuumpumpe evakuiert die Luft.

Das gesamte Paket wird in einem Ofen erhitzt, während das Vakuum aufrechterhalten wird.

Typische Parameter für den
Vakuumvorverbund

Sollwert

Vakuum -0,8 bis -0,9 bar

Ofentemperatur 100 - 120 °C

Haltedauer im Ofen ca. 20 Minuten

Protokoll 3.4: Endverbund (Autoklavprozess)
Der endgültige, dauerhafte Verbund wird im Autoklaven durch die kombinierte Einwirkung von

hohem Druck und hoher Temperatur hergestellt.

Die Vorverbund-Einheiten werden auf spezielle Gestelle geladen und in den Autoklaven

gefahren.

Die Autoklavtür wird sicher verschlossen.

Der Autoklavzyklus wird gestartet, der typischerweise aus drei Phasen besteht:
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Aufheiz- und Druckaufbauphase: Temperatur und Druck werden kontrolliert und

schrittweise auf die Zielsollwerte erhöht. Eine typische Aufheizrate beträgt ca. 5 °C/Minute.

Haltephase: Temperatur und Druck werden für eine definierte Zeit konstant gehalten, um

eine vollständige plastische Verformung der PVB-Folie und die Lösung von Restluftblasen

im Polymer zu gewährleisten.

Abkühl- und Druckabbauphase: Das Glas wird langsam und kontrolliert abgekühlt, um

thermische Spannungen im Glas zu vermeiden. Der Druck wird erst abgebaut, wenn die

Glastemperatur unter einen kritischen Wert (typischerweise < 40-50 °C) gefallen ist.[1]

Nach Abschluss des Zyklus und vollständigem Druckabbau werden die fertigen VSG-

Scheiben entnommen.

Typische Parameter für den
Autoklavzyklus

Sollwert

Aufheiz- & Druckaufbauphase

Aufheizrate ca. 5 °C / min

Druckaufbaurate Anlagenabhängig, synchronisiert mit Temperatur

Haltephase

Haltetemperatur 135 - 145 °C

Haltedruck 12 - 14 bar

Haltedauer
20 - 60 Minuten (abhängig von Glasdicke und

Beladung)[1]

Abkühl- & Druckabbauphase

Abkühlrate Kontrolliert, zur Vermeidung von Thermoschock

Druckabbau Beginn bei Glastemperatur < 40-50 °C[1]

Gesamte Zyklusdauer 1 - 6 Stunden (anlagen- und produktspezifisch)

Visualisierung der Prozesse
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Die folgenden Diagramme illustrieren den Arbeitsablauf und die kritischen Prozessphasen.

Diagramm 1: Allgemeiner Herstellungsprozess von VSG

Phase 1: Vorbereitung

Phase 2: Laminierung

Phase 3: Abschluss

Glaszuschnitt & Kantenbearbeitung

Glasreinigung & Trocknung

Lay-Up im Reinraum

PVB-Folien Zuschnitt

PVB-Folien Konditionierung

Vorverbund (Entlüftung)

Endverbund (Autoklav)

Qualitäts- & Endkontrolle

Click to download full resolution via product page
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Diagramm 1: Allgemeiner Herstellungsprozess von VSG

Diagramm 2: Logischer Ablauf des Autoklavzyklus
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Diagramm 2: Logischer Ablauf des Autoklavzyklus

Qualitätskontrolle des Endprodukts
Nach dem Autoklavprozess wird eine 100%ige visuelle Kontrolle jeder VSG-Scheibe

durchgeführt. Zu den häufigsten zu prüfenden Defekten gehören:

Blasen und Lufteinschlüsse: Lufteinschlüsse, die während des Vorverbunds nicht entfernt

wurden.
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Delamination: Bereiche, in denen die PVB-Folie nicht am Glas haftet, oft an den Rändern

sichtbar.

Verunreinigungen: Eingeschlossene Partikel wie Staub, Haare oder Fasern aus einem

unzureichend reinen Lay-Up-Bereich.

Verschiebung (Offset): Mangelnde Ausrichtung der Glasscheiben zueinander.

Zusätzlich werden stichprobenartig Tests gemäß relevanter Normen (z.B. DIN EN ISO 12543)

durchgeführt, wie der Kugelfalltest (Pendelschlagversuch) zur Prüfung der Stoßfestigkeit und

Resttragfähigkeit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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